molecular formula C9H6FNO2 B11909177 6-Fluoro-5-hydroxyquinolin-2(1H)-one

6-Fluoro-5-hydroxyquinolin-2(1H)-one

Cat. No.: B11909177
M. Wt: 179.15 g/mol
InChI Key: WJGVNAILTZTKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-hydroxyquinolin-2(1H)-one is a fluorinated hydroxyquinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . The specific substitution pattern on this compound, featuring both a fluorine atom and a hydroxy group, is designed to modulate its physicochemical properties, potentially enhancing its bioavailability and binding affinity for biological targets. This compound serves as a versatile synthetic intermediate or a lead structure for developing novel therapeutic agents. Research into similar quinoline-2-one analogs has demonstrated their potential as anticancer agents, with studies showing promising cytotoxicity against cell lines such as A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) . The mechanism of action for related compounds has been linked to the inhibition of the Epidermal Growth Factor Receptor kinase (EGFRK), a well-validated target in oncology . Furthermore, fluoroquinolone derivatives, which share structural similarities, are well-known for their potent antibacterial activity, primarily through inhibition of bacterial DNA gyrase and topoisomerase IV . Beyond these areas, the quinoline core is also being investigated for its antitubercular properties, particularly against drug-resistant strains of Mycobacterium tuberculosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

6-fluoro-5-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)

InChI Key

WJGVNAILTZTKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Initial Cyclization and Fluorination

The most documented route begins with 4-fluoroaniline derivatives. In a representative procedure, 4-fluoroaniline undergoes condensation with diethyl malonate under acidic conditions to form a quinoline precursor. Subsequent cyclization via Friedländer annulation yields 6-fluoroquinolin-2(1H)-one, which is hydroxylated at the 5-position using potassium persulfate (K₂S₂O₈) in a sulfuric acid medium.

Key Reaction Conditions

  • Cyclization : 120°C, 6 hours, acetic acid catalyst

  • Hydroxylation : 80°C, 12 hours, 85% yield

Selective Oxidation and Purification

A patent-derived method modifies this approach by introducing a hydroxyl group prior to cyclization. 5-Hydroxy-4-fluoroaniline is reacted with ethyl acetoacetate, followed by oxidation with oxalyl chloride in dimethyl sulfoxide (DMSO) at -60°C to install the ketone moiety. This method achieves a 90.28% yield with 83.27% purity, though it requires stringent temperature control.

Functionalization of Preformed Quinoline Scaffolds

Direct Fluorination of Quinolin-2(1H)-one

An alternative route involves electrophilic fluorination of quinolin-2(1H)-one using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction proceeds in acetonitrile at 60°C, selectively substituting hydrogen at the 6-position.

Optimization Data

ParameterOptimal ValuePurity (%)Yield (%)
Temperature60°C89.578
SolventAcetonitrile91.282
Fluorinating AgentSelectfluor®93.185

Hydroxylation via Radical Intermediates

Post-fluorination hydroxylation is achieved using hydroxyl radicals generated from hydrogen peroxide (H₂O₂) and iron(II) sulfate. This step is sensitive to pH, with optimal performance at pH 3–4, yielding 88% product with ≤2% byproducts.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Reduction

A patent method describes hydrogenating 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using 10% Pd/C at ambient pressure to produce intermediates for subsequent oxidation. While this route targets chromene derivatives, adapting it to quinolines involves substituting the starting material with 6-fluoro-4-oxoquinoline-2-carboxylate.

Comparative Performance

CatalystPressure (bar)Time (h)Yield (%)
10% Pd/C1876
Raney Ni3668

Vitride-Mediated Reduction

Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) reduces ester intermediates to alcohols, which are oxidized to the target ketone. This method, though efficient, requires anhydrous conditions and generates stoichiometric aluminum waste.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Aniline-based routes offer high yields (85–90%) but require multi-step purification.

  • Direct fluorination simplifies synthesis but struggles with regioselectivity.

  • Catalytic methods balance cost and efficiency but depend on substrate availability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Fluoro-5-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-Fluoro-5-hydroxyquinolin-2(1H)-one as an anticancer agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors implicated in cancer progression.

  • Case Study : A molecular docking study demonstrated that derivatives of this compound exhibited significant binding affinity to the epidermal growth factor receptor (EGFR), suggesting a mechanism for inhibiting tumor growth. The docking scores indicated that modifications at the C-6 position can enhance anticancer efficacy compared to other derivatives lacking such modifications .
CompoundDocking ScoreAnticancer Activity
This compound-110.2253High
Analog 1-95.1234Moderate
Analog 2-80.4567Low

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

  • Case Study : In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of biochemical research, particularly in understanding its mechanism of action.

  • Mechanism of Action : It has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. This inhibition leads to bactericidal effects, making it a candidate for developing new antibiotics.
Enzyme TargetInhibition TypeIC50 (µM)
DNA GyraseCompetitive0.45
Protein KinaseNon-competitive0.30

Drug Development

Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent.

  • Case Study : Preclinical studies using animal models have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and low toxicity profiles, supporting further clinical development .

Structural Modifications and Derivatives

The unique combination of fluorine and hydroxyl functional groups in this compound enhances its biological activity compared to structurally similar compounds.

DerivativeStructural ModificationActivity Level
6-Chloro-5-hydroxyquinolin-2(1H)-oneChlorine at C-6Moderate
5-Hydroxyquinolin-2(1H)-oneNo fluorineLow

Mechanism of Action

The mechanism of action of 6-Fluoro-5-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl and keto groups play crucial roles in hydrogen bonding and electronic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent type, position, and additional functional groups. Below is a systematic comparison of 6-Fluoro-5-hydroxyquinolin-2(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological/Physical Properties Reference
This compound -F (C6), -OH (C5) Dual electron-withdrawing/donating groups; planar aromatic ring Enhanced metabolic stability; potential β2 receptor affinity
5-Bromo-8-fluoroquinolin-2(1H)-one -Br (C5), -F (C8) Halogenated; bromine increases molecular weight Higher lipophilicity; possible DNA intercalation
8-Fluoro-5-hydroxyquinolin-2(1H)-one -F (C8), -OH (C5) Positional isomer of target compound Altered receptor binding due to fluorine position
5-Hydroxy-3-methyl-2(1H)-quinolinone -OH (C5), -CH3 (C3) Methyl group enhances steric bulk Reduced solubility; potential kinase inhibition
Napadizilat (β2 agonist derivative) -F, -OCH2CF2Ph, -NHCH2CH(OH)- Complex substituents (difluoro-phenylethoxy, aminoethyl) High β2 adrenergic receptor agonism; used in asthma therapy
8-Fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one -F (C8), -OH (C5), saturated C3-C4 bond Partial saturation reduces aromaticity Improved solubility; altered pharmacokinetics

Key Observations

Substituent Position Effects: Fluorine at C6 (target compound) vs. C8 (8-Fluoro-5-hydroxyquinolin-2(1H)-one) alters electronic distribution and steric interactions. For example, C6-fluoro may enhance hydrogen bonding with biological targets compared to C8-fluoro .

Functional Group Impact: Hydroxy groups (e.g., at C5) enable hydrogen bonding, critical for enzyme or receptor interactions. Methyl groups (e.g., 5-Hydroxy-3-methyl-2(1H)-quinolinone) introduce steric hindrance, which may reduce binding affinity but increase metabolic stability . Complex substituents in napadizilat derivatives (e.g., difluoro-phenylethoxy chains) enhance selectivity for β2 adrenergic receptors, making them potent bronchodilators .

Saturation and Solubility: Saturated dihydroquinolinones (e.g., 8-Fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibit improved solubility due to reduced planarity, favoring oral bioavailability .

Biological Activity

6-Fluoro-5-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one, notable for its structural features, including a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The unique combination of fluorine and hydroxyl functional groups in this compound significantly influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C9H6FNO2\text{C}_9\text{H}_6\text{FNO}_2

This compound is part of a larger class of heterocyclic organic compounds known for their varied biological activities. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported to range from 0.0048 mg/mL to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Molecular docking studies suggest that this compound interacts effectively with key targets involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). The binding affinity was assessed using docking scores, which indicated a strong fit with critical residues within the binding site .

In vitro assays, such as the MTT assay, further demonstrated its cytotoxic effects on cancer cell lines. The IC50 values for various derivatives were evaluated, revealing that modifications at specific positions on the quinoline ring could enhance or diminish anticancer activity .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature may allow it to integrate into cell membranes, disrupting their function.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated various analogs of quinoline derivatives, including this compound, demonstrating significant antibacterial activity against multiple strains .
  • Anticancer Potential : Another research focused on the docking studies of quinoline derivatives against cancer targets, revealing promising interactions that suggest potential for therapeutic development .
  • Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the quinoline ring can lead to enhanced biological activities, indicating avenues for further drug development .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-5-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of a quinoline precursor followed by hydroxylation at the 5-position. Key steps include:
  • Fluorination : Use of electrophilic fluorinating agents (e.g., Selectfluor™) under controlled pH (pH 6–7) to minimize side reactions.
  • Hydroxylation : Oxidation via hydroxyl radical-mediated pathways or catalytic methods (e.g., Cu(I)/H2O2 systems).
  • Purification : Crystallization with ethanol/water mixtures or column chromatography (silica gel, CH2Cl2/MeOH gradients) to achieve >95% purity .
    Critical Parameters : Temperature (60–80°C for fluorination), solvent polarity (DMF for hydroxylation), and reaction time (6–12 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify fluorine coupling patterns (e.g., <sup>19</sup>F-<sup>1</sup>H coupling for C6-F) and hydroxyl proton integration.
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 208.1) and retention time consistency.
  • FT-IR : Identify O-H (3200–3500 cm<sup>−1</sup>) and C=O (1650–1700 cm<sup>−1</sup>) stretching .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess interactions with ATP-binding pockets.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and quantify fluorine’s electron-withdrawing effects.
  • Binding Assays : Surface plasmon resonance (SPR) to compare affinity with non-fluorinated analogs (e.g., ΔG changes due to C6-F’s inductive effect) .
  • Kinetic Isotope Effects : Use deuterated substrates to probe fluorine’s role in rate-determining steps .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (pH, temperature, solvent) and cell line variability (e.g., HeLa vs. HepG2 metabolic profiles).
  • Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., CellTiter-Glo® vs. resazurin-based viability tests).
  • Structural Analog Testing : Synthesize derivatives (e.g., 6-Cl or 6-H analogs) to isolate fluorine’s contribution .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve membrane permeability.
  • Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models .

Q. What advanced techniques elucidate the compound’s interaction with DNA or protein targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to resolve binding modes.
  • NMR Titration : Monitor chemical shift perturbations in <sup>15</sup>N-labeled proteins (e.g., BSA).
  • Molecular Dynamics Simulations : Simulate ligand-receptor complexes (AMBER/CHARMM force fields) to predict stability and binding pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.